molecular formula C9H14O2S2 B14396366 1,5-Dithiacycloundecane-6,11-dione CAS No. 89863-25-2

1,5-Dithiacycloundecane-6,11-dione

Cat. No.: B14396366
CAS No.: 89863-25-2
M. Wt: 218.3 g/mol
InChI Key: HIZVKYONDRQURO-UHFFFAOYSA-N
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Description

1,5-Dithiacycloundecane-6,11-dione is a chemical compound with a unique structure that includes two sulfur atoms and two ketone groups within an eleven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dithiacycloundecane-6,11-dione typically involves the cyclization of appropriate precursors containing sulfur and carbonyl groups. One common method is the reaction of dithiols with diketones under acidic or basic conditions to form the desired cyclic structure. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate cyclization.

    Catalysts: Acidic or basic catalysts to promote the reaction.

    Solvents: Organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: High-purity dithiols and diketones.

    Reaction Control: Automated systems to monitor and control reaction parameters.

    Purification: Techniques such as distillation or recrystallization to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dithiacycloundecane-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Solvents: Polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Dithiacycloundecane-6,11-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,5-Dithiacycloundecane-6,11-dione involves its interaction with various molecular targets. The sulfur atoms can form strong bonds with metal ions, making it useful in catalysis. The ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiacyclohexane: A smaller ring structure with similar sulfur-containing features.

    1,3-Dioxacycloundecane: A similar eleven-membered ring but with oxygen atoms instead of sulfur.

    1,3-Dithiane: A six-membered ring with two sulfur atoms.

Uniqueness

1,5-Dithiacycloundecane-6,11-dione is unique due to its larger ring size and the presence of both sulfur and ketone groups. This combination provides distinct chemical properties and reactivity compared to smaller or oxygen-containing analogs.

Properties

CAS No.

89863-25-2

Molecular Formula

C9H14O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

1,5-dithiacycloundecane-6,11-dione

InChI

InChI=1S/C9H14O2S2/c10-8-4-1-2-5-9(11)13-7-3-6-12-8/h1-7H2

InChI Key

HIZVKYONDRQURO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)SCCCSC(=O)C1

Origin of Product

United States

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